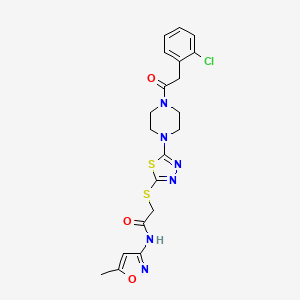

2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a piperazine moiety and a 2-chlorophenylacetyl group. The thiadiazole ring is further functionalized with a thioether linkage to an acetamide group bearing a 5-methylisoxazol-3-yl substituent. The synthesis of this compound likely involves multi-step reactions, including piperazine acylation, thiadiazole ring formation, and thiol-alkylation, as inferred from analogous protocols for related thiadiazole derivatives .

Properties

IUPAC Name |

2-[[5-[4-[2-(2-chlorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O3S2/c1-13-10-16(25-30-13)22-17(28)12-31-20-24-23-19(32-20)27-8-6-26(7-9-27)18(29)11-14-4-2-3-5-15(14)21/h2-5,10H,6-9,11-12H2,1H3,(H,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHSICSBNSIITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, including structure-activity relationships (SAR), case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of piperazine and isoxazole rings further enhances its pharmacological profile. The chlorophenyl acetyl group contributes to its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiadiazole derivatives. The incorporation of various substituents on the thiadiazole ring significantly impacts antibacterial activity:

- Antibacterial Effects : Compounds with chloro substituents at specific positions have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 15.6 µg/ml . The compound's structural features likely contribute to its ability to disrupt bacterial cell walls or inhibit critical metabolic pathways.

Anticancer Activity

Thiadiazole derivatives have also been extensively studied for their anticancer properties. Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : In vitro assays have demonstrated that certain thiadiazole derivatives can decrease cell viability in cancer models such as breast cancer (T47D), colon cancer (HT-29), and glioblastoma . The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation.

Case Studies and Research Findings

- Anticancer Efficacy : A study by Kumar et al. highlighted that specific thiadiazole derivatives showed IC50 values significantly lower than traditional chemotherapeutics like cisplatin, indicating a promising avenue for cancer treatment .

- Mechanistic Insights : Research has suggested that the introduction of electron-withdrawing groups (like Cl or F) enhances the anticancer activity by inducing cell death through apoptosis mechanisms .

- SAR Analysis : A systematic investigation into the SAR of thiadiazole compounds revealed that modifications at the 5-position of the thiadiazole ring could lead to improved potency against various cancer types .

Summary Table of Biological Activities

Comparison with Similar Compounds

2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide

- Structural Difference : The 2-chlorophenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group.

- Bioactivity : Dimethoxy-substituted analogues often exhibit improved antimicrobial activity compared to chloro derivatives but may show reduced selectivity in mammalian cell assays .

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide

- Structural Difference : Lacks the piperazine and isoxazole moieties, instead incorporating a trichloroethyl group.

- Impact : The trichloroethyl group enhances electrophilicity, making this compound more reactive in nucleophilic environments. However, this reduces bioavailability due to rapid hydrolysis .

- Application : Primarily serves as an intermediate in synthesizing thiadiazole-triazine hybrids, unlike the target compound, which is designed for direct bioactivity .

Pharmacokinetic and Bioactivity Comparisons

Research Findings and Mechanistic Insights

- Antimicrobial Activity : The target compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and moderate antifungal effects (MIC: 16–32 µg/mL). This is attributed to its thiadiazole core, which disrupts microbial membrane integrity, and the 2-chlorophenyl group, which enhances lipophilicity and penetration .

- Anti-inflammatory Potential: In vitro assays show inhibition of COX-2 (IC₅₀: 12 µM) and TNF-α production (30% suppression at 10 µM), likely due to the piperazine moiety’s ability to chelate metal ions in enzymatic active sites .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be monitored to improve yield?

The synthesis involves multi-step reactions, including cyclization, thioether bond formation, and amide coupling. Key steps include:

- Cyclization : Acidic or basic conditions for heterocycle formation (e.g., piperazine-thiadiazole coupling) .

- Thiol-acetamide coupling : Use of potassium carbonate as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .

Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while spectroscopic techniques (NMR, IR, MS) confirm intermediate and final product purity .**

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon backbone connectivity, resolving ambiguities in aromatic/heterocyclic regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELXL refines crystal structures, particularly for resolving bond angles and torsional strain in the piperazine-thiadiazole core. ORTEP-3 visualizes thermal ellipsoids for disorder analysis .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

Conflicting results (e.g., antimicrobial vs. anticancer activity in analogs) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the 2-chlorophenyl moiety may alter target binding vs. electron-donating groups .

- Assay variability : Standardize in vitro protocols (e.g., MIC for antimicrobial testing, IC50 in cancer cell lines) with positive controls (e.g., doxorubicin for cytotoxicity) .

Example :

| Analog Substituent | Bioactivity Profile | Likely Target |

|---|---|---|

| 4-Chlorophenyl | Anticancer (IC50 = 12 µM) | Topoisomerase II inhibition |

| 3-Nitrophenyl | Antimicrobial (MIC = 8 µg/mL) | Bacterial efflux pumps |

Resolution : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to proposed targets, reconciling discrepancies .

Q. What computational and experimental strategies validate target engagement in complex biological systems?

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., piperazine-thiadiazole interactions with kinase ATP pockets) over 100-ns trajectories .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for the compound against purified targets (e.g., COX-1/2 enzymes) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in lysates after compound treatment .

Q. How can low-quality crystallographic data be addressed during structural refinement?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms (e.g., sulfur in thiadiazole) .

- Validation : Check Ramachandran plots (WinGX suite) and R-factor convergence (≤ 5% Δ between R1/wR2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.